Methyl 2-chloro-3-cyano-6-methylisonicotinate
Overview
Description
Methyl 2-chloro-3-cyano-6-methylisonicotinate: is an organic compound with the molecular formula C9H7ClN2O2 It is a derivative of isonicotinic acid and features a cyano group, a chloro group, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-chloro-3-cyano-6-methylisonicotinate typically begins with isonicotinic acid or its derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in Methyl 2-chloro-3-cyano-6-methylisonicotinate can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as alcohols or amines.
Hydrolysis Products: The corresponding carboxylic acid and methanol.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 2-chloro-3-cyano-6-methylisonicotinate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, facilitating various transformations.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interactions of nitrile-containing compounds with biological systems.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Agrochemicals: It may be used in the synthesis of agrochemical products, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-cyano-6-methylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, influencing the compound’s binding affinity and specificity. The chloro group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methyl group can affect the compound’s steric properties, influencing its overall reactivity and interaction with target molecules.
Comparison with Similar Compounds
Methyl 2-chloro-3-methylisonicotinate: Lacks the cyano group, which may result in different reactivity and applications.
Ethyl 2-chloro-3-cyano-6-methylisonicotinate: Similar structure but with an ethyl ester group instead of a methyl ester group, potentially affecting its physical and chemical properties.
Methyl 2-chloro-3-cyanoisonicotinate: Lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness: Methyl 2-chloro-3-cyano-6-methylisonicotinate is unique due to the presence of all three functional groups (chloro, cyano, and methyl) on the isonicotinic acid scaffold
Properties
IUPAC Name |
methyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-3-6(9(13)14-2)7(4-11)8(10)12-5/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWBHRSPKWWFEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298437 | |
Record name | methyl 2-chloro-3-cyano-6-methylisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59225-10-4 | |
Record name | NSC123102 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-chloro-3-cyano-6-methylisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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